Ethyl 1,2-dihydroacenaphthylene-5-carboxylate
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Description
Ethyl 1,2-dihydroacenaphthylene-5-carboxylate is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.275. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate, a related compound, can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Selective Cyclocondensation : Lebedˈ et al. (2012) researched the use of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate in selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).
Hantzsch Cyclization : Frigerio et al. (1988) studied the Hantzsch cyclization of ethyl 4-chloro-2-benzylidene-acetoacetates with methyl 3-aminocrotonate, leading to the formation of specific tetrahydropyridine derivatives (Frigerio et al., 1988).
Carboxyl-Group Protection : Amaral (1969) explored the use of the 2-(p-nitrophenylthio)ethyl group for carboxyl-group protection in peptide synthesis (Amaral, 1969).
Synthesis of α-Pyranones : Gelmi and Pocar (1992) investigated the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, forming ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate (Gelmi & Pocar, 1992).
Synthesis of 1,2,4-Triazines : Ohsumi and Neunhoeffer (1992) prepared ethyl 1,2,4-triazine-5-carboxylates by heating specific hydrazones with ammonium acetate, demonstrating high regioselectivity (Ohsumi & Neunhoeffer, 1992).
Industrial Applications
- Ethylene Polymerization : Katla et al. (2016) synthesized a series of 1-(2,6-dimethyl-4-fluorenylphenylimino)-2-aryliminoacenaphthylene compounds for ethylene polymerization, indicating the potential industrial application of similar chemical structures (Katla et al., 2016).
Properties
IUPAC Name |
ethyl 1,2-dihydroacenaphthylene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-17-15(16)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSQTRMDLXWKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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